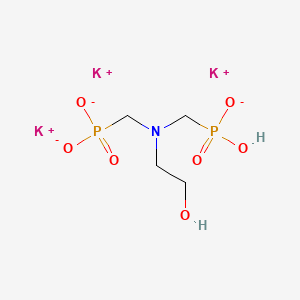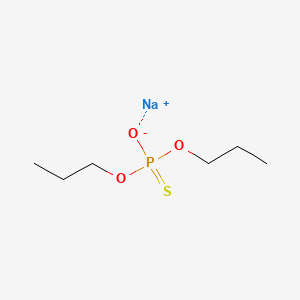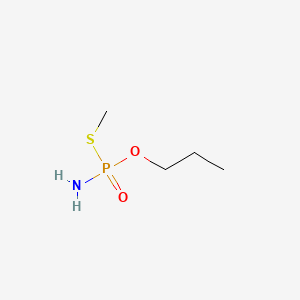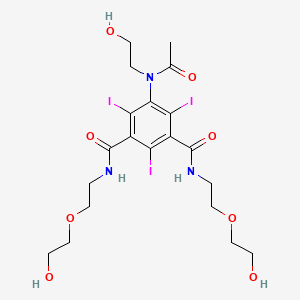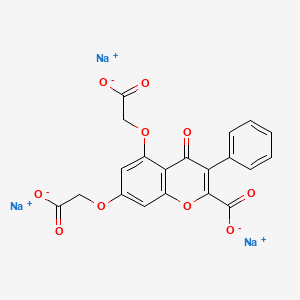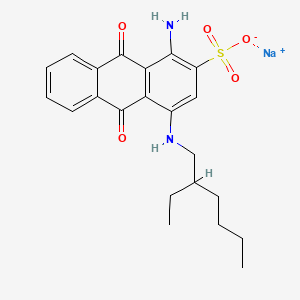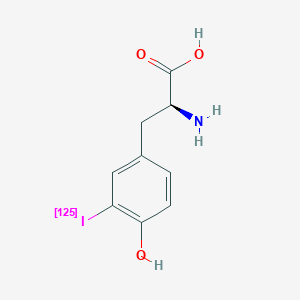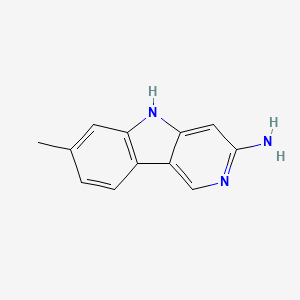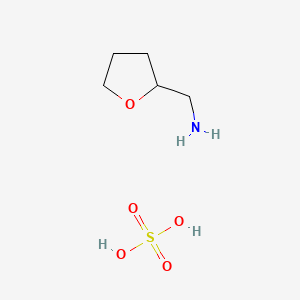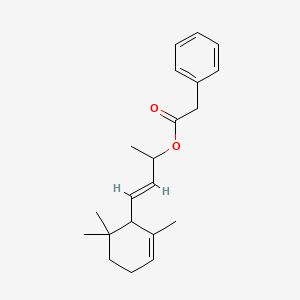
2,6-Dioctyl-p-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioctyl-p-cresol is an organic compound with the molecular formula C23H40O. It is a derivative of p-cresol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by octyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioctyl-p-cresol typically involves the alkylation of p-cresol with octyl halides in the presence of a strong base. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2 and 6 positions. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often conducted in an organic solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioctyl-p-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,6-Dioctyl-p-cresol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Utilized in the production of lubricants, fuels, and other industrial products to enhance stability and shelf life.
Mechanism of Action
The antioxidant properties of 2,6-Dioctyl-p-cresol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing the oxidative degradation of materials and biological molecules. The compound interacts with free radicals, converting them into more stable and less reactive species, thus protecting against oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-p-cresol: Another antioxidant with similar properties but different alkyl groups.
p-Cresol: The parent compound without the octyl substitutions.
2,6-Dimethyl-p-cresol: A compound with methyl groups instead of octyl groups.
Uniqueness
2,6-Dioctyl-p-cresol is unique due to its long alkyl chains, which enhance its lipophilicity and make it more effective in non-polar environments. This property makes it particularly useful in industrial applications where non-polar solvents and materials are involved.
Properties
CAS No. |
23271-28-5 |
|---|---|
Molecular Formula |
C23H40O |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
4-methyl-2,6-dioctylphenol |
InChI |
InChI=1S/C23H40O/c1-4-6-8-10-12-14-16-21-18-20(3)19-22(23(21)24)17-15-13-11-9-7-5-2/h18-19,24H,4-17H2,1-3H3 |
InChI Key |
RLMSHDLOMSQPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=CC(=C1O)CCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


